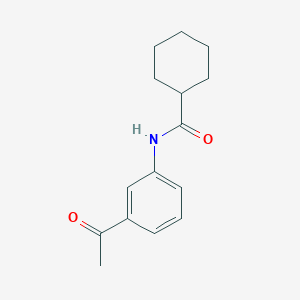N-(3-acetylphenyl)cyclohexanecarboxamide
CAS No.: 315712-61-9
Cat. No.: VC6860775
Molecular Formula: C15H19NO2
Molecular Weight: 245.322
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 315712-61-9 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.322 |
| IUPAC Name | N-(3-acetylphenyl)cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C15H19NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,18) |
| Standard InChI Key | AMKWLFXMVSRMCQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(3-Acetylphenyl)cyclohexanecarboxamide belongs to the class of substituted carboxamides. Its IUPAC name, N-(3-acetylphenyl)cyclohexanecarboxamide, reflects the presence of a cyclohexane ring linked to a carboxamide group and a 3-acetylphenyl substituent . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 245.32 g/mol | PubChem |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 | Aladdin |
| InChIKey | AMKWLFXMVSRMCQ-UHFFFAOYSA-N | PubChem |
| ChEMBL ID | CHEMBL1528189 | PubChem |
The compound’s structure features three rotatable bonds and one hydrogen bond donor, influencing its conformational flexibility and interaction potential with biological targets .
Spectroscopic and Computational Data
PubChem provides computed spectroscopic descriptors, including an exact mass of 245.1416 Da and a monoisotopic mass of 245.1416 Da . The topological polar surface area (46.2 Ų) suggests moderate solubility in polar solvents, while the ALogP value of 3.1 indicates preferential partitioning into lipid environments .
Physicochemical Properties
Partitioning and Solubility
The compound’s hydrophobicity () aligns with its potential to cross biological membranes, a trait relevant to drug discovery . Its topological polar surface area (46.2 Ų) further supports this hypothesis, as values below 90 Ų are associated with enhanced cell permeability .
Future Research Directions
Pharmacological Screening
Comprehensive profiling against disease-relevant targets (e.g., cancer-associated kinases, inflammatory mediators) could elucidate therapeutic potential.
Synthetic Optimization
Developing scalable, cost-effective synthesis routes would enhance accessibility for academic and industrial researchers.
Toxicological Studies
Systematic in vitro and in vivo toxicity assessments are critical to establishing safety benchmarks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume